5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione

描述

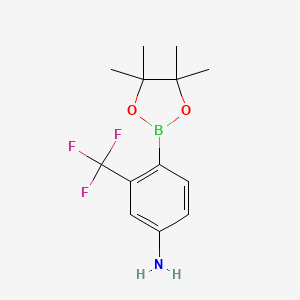

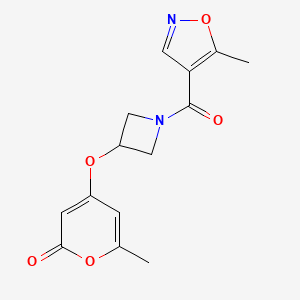

5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione is a compound with the molecular formula C10H7NO3S . It has an average mass of 221.232 Da and a monoisotopic mass of 221.014664 Da .

Synthesis Analysis

Thiazolidine-2,4-dione derivatives, including 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione, can be synthesized using deep eutectic solvents, which act as both solvents and catalysts . The synthesis involves a Knoevenagel condensation . The yields of the synthesized thiazolidinediones range from 21.49% to 90.90% .Molecular Structure Analysis

The molecular structure of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione consists of a five-membered thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives, including 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione, have been found to exhibit a number of pharmacological activities such as antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial . These activities are often associated with various chemical reactions and interactions at the molecular level.Physical And Chemical Properties Analysis

The physical and chemical properties of 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione include its molecular formula (C10H7NO3S), average mass (221.232 Da), and monoisotopic mass (221.014664 Da) .科学研究应用

Summary of the Application

“5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione” is a type of 5-benzylidenethiazolidine-2,4-dione, which has been synthesized and evaluated for several biological activities . These compounds have shown interesting biological properties, including antibacterial, antifungal, antidiabetic, cytotoxic, and anti-inflammatory activities .

Methods of Application or Experimental Procedures

Two series of new 5-benzylidenethiazolidine-2,4-diones bearing benzenesulfonamide moiety were designed and synthesized . The synthesized compounds were evaluated for several biological activities, including cytotoxicity, histone deacetylation, and protein phosphatase 1B (PTP1B) inhibitory effects .

Application in Antioxidant and Antiradical Properties

Summary of the Application

“5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione” has been found to have antioxidant and antiradical properties . Oxidative stress has been implicated in the pathophysiology of many diseases, such as diabetes, cancer, atherosclerosis, and cardiovascular and neurodegenerative diseases . There is a great interest in developing new antioxidants that could be useful for preventing and treating conditions for which oxidative stress is suggested as the root cause .

Methods of Application or Experimental Procedures

Twelve new phenolic derivatives of thiazolidine-2,4-dione were synthesized and physicochemically characterized . The antioxidant capacity of the synthesized compounds was assessed through several in vitro antiradical, electron transfer, and Fe 2+ chelation assays .

Results or Outcomes Obtained

The top polyphenolic compounds acted as potent antiradical and electron donors, with activity comparable to the reference antioxidants used . The ferrous ion chelation capacity of the newly synthesized compounds was modest . Several quantum descriptors were calculated in order to evaluate their influence on the antioxidant and antiradical properties of the compounds .

Application in Antimicrobial Properties

Summary of the Application

Thiazolidine-2,4-dione derivatives, including “5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione”, are important heterocyclic compounds that possess a number of pharmacological activities such as antimicrobial properties .

Methods of Application or Experimental Procedures

The antimicrobial properties of these compounds are typically evaluated using in vitro assays against a range of bacterial and fungal strains .

Application in Antihyperglycemic Properties

Summary of the Application

Thiazolidine-2,4-dione derivatives, including “5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione”, have been reported to possess antihyperglycemic properties . These compounds could be useful in the treatment of diabetes.

Methods of Application or Experimental Procedures

The antihyperglycemic properties of these compounds are typically evaluated using in vitro assays and animal models .

Application in Anti-Inflammatory Properties

Summary of the Application

Thiazolidine-2,4-dione derivatives, including “5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione”, are known to possess anti-inflammatory properties . These compounds could be useful in the treatment of inflammatory diseases.

Methods of Application or Experimental Procedures

The anti-inflammatory properties of these compounds are typically evaluated using in vitro assays and animal models .

Application in Antitumor Properties

Summary of the Application

“5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione” is a type of 5-arylidenethiazolidine-2,4-dione, which has been synthesized and evaluated for several biological activities, including antitumor properties .

Methods of Application or Experimental Procedures

The antitumor properties of these compounds are typically evaluated using in vitro assays against a range of cancer cell lines .

未来方向

The future directions for research on 5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione and similar compounds could involve further exploration of their pharmacological activities, such as their antihyperglycemic, antitumor, antiarthritic, anti-inflammatory, and antimicrobial effects . Additionally, more research could be done to optimize their synthesis process and improve their yields .

属性

IUPAC Name |

(5Z)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3S/c12-7-3-1-6(2-4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARHIHDVVUHVQCP-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C\2/C(=O)NC(=O)S2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2691683.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2691685.png)

![(1S,3'E,3a'S,6'R,8'S)-3'-Butylidene-8'-propyl-5',6,6',7-tetrahydro-3H,3'H-spiro[2-benzofuran-1,9'-[3a,6]ethano[2]benzofuran]-1',3(4'H)-dione](/img/structure/B2691686.png)

![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2691687.png)

![4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2691692.png)